molecular formula C11H9F6N5 B1371368 5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole CAS No. 669080-86-8

5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole

Cat. No. B1371368
M. Wt: 325.21 g/mol
InChI Key: BSPJOHYVYIDKRI-UHFFFAOYSA-N
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Patent
US08232403B2

Procedure details

NaBH4 (8.2 g, 0.22 mol) is added portionwise slowly to EtOH (700 mL) solution of crude 2-methyl-N-[3,5-bis(trifluoromethyl)phenylmethylene]-2H-tetrazole-5-amine at 0° C., and the mixture is stirred at room temperature for 1 hour. After addition of sat. NH4Cl aq. and water at 0° C., the mixture is concentrated to remove 300 mL of EtOH and extracted with CH2Cl2 (300 mL×4 times). The combined organic layer is washed with brine, dried over magnesium sulfate, filtered and concentrated The residue is purified by silica gel column chromatography to give N-[3,5-bis(trifluoromethyl)benzyl]-N-(2-methyl-2H-tetrazol-5-yl)amine as a white crystalline solid.
Name
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Name
2-methyl-N-[3,5-bis(trifluoromethyl)phenylmethylene]-2H-tetrazole-5-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].CCO.[CH3:6][N:7]1[N:11]=[N:10][C:9]([N:12]=[CH:13][C:14]2[CH:19]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:17]=[C:16]([C:24]([F:27])([F:26])[F:25])[CH:15]=2)=[N:8]1.[NH4+].[Cl-]>O>[F:23][C:20]([F:21])([F:22])[C:18]1[CH:19]=[C:14]([CH:15]=[C:16]([C:24]([F:26])([F:27])[F:25])[CH:17]=1)[CH2:13][NH:12][C:9]1[N:10]=[N:11][N:7]([CH3:6])[N:8]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
700 mL
Type
reactant
Smiles
CCO
Name
2-methyl-N-[3,5-bis(trifluoromethyl)phenylmethylene]-2H-tetrazole-5-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=C(N=N1)N=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
CUSTOM
Type
CUSTOM
Details
to remove 300 mL of EtOH
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (300 mL×4 times)
WASH
Type
WASH
Details
The combined organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated The residue
CUSTOM
Type
CUSTOM
Details
is purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=C(CNC=2N=NN(N2)C)C=C(C1)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.